molecular formula C20H13F3N2S B2553439 (2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 478065-08-6

(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No. B2553439
CAS RN: 478065-08-6
M. Wt: 370.39
InChI Key: CXXHHPSXZPPAPW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H13F3N2S and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Quinoline Derivatives : Quinoline derivatives, including those with methylsulfanyl and trifluoromethyl groups, are synthesized for their diverse biological activities. For instance, new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the versatility of quinoline derivatives in synthesizing compounds with potential therapeutic applications (Didenko et al., 2015).

  • Reactivity Studies : The reactivity of quinoline derivatives towards various nucleophiles under different conditions has been explored, highlighting their utility in organic synthesis. For example, reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles have led to the synthesis of new quinoline derivatives with diverse functionalities and potential biological activities (Aleksanyan & Hambardzumyan, 2014).

Biological Applications

  • Anticancer Activity : Quinoline derivatives have been evaluated for their anticancer properties. Some compounds showed potent activity against cancer cell lines, indicating the therapeutic potential of quinoline-based structures in cancer treatment. For example, certain 3-phenylquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers, identifying potential lead compounds for further development (Tseng et al., 2013).

  • Antimicrobial and Antimalarial Agents : New quinoline-based 1,2,3-triazoles were designed, synthesized, and evaluated for their antimicrobial and antimalarial activities. This highlights the potential use of quinoline derivatives in developing new treatments for infectious diseases (Parthasaradhi et al., 2015).

Material Science Applications

  • Catalysis : Quinoline derivatives are also significant in material science, particularly in catalysis. For instance, nanocrystalline titania-based sulfonic acid catalysts were used for the synthesis of quinolinyl pyran derivatives, demonstrating the utility of quinoline structures in green chemistry and catalysis (Murugesan et al., 2016).

properties

IUPAC Name

(Z)-3-(2-methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2S/c1-26-19-15(9-14-5-2-3-8-18(14)25-19)10-16(12-24)13-6-4-7-17(11-13)20(21,22)23/h2-11H,1H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXHHPSXZPPAPW-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.